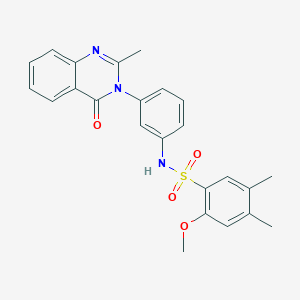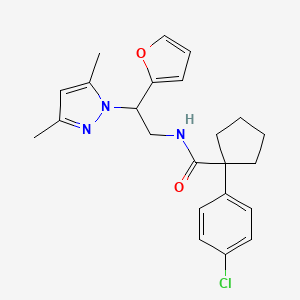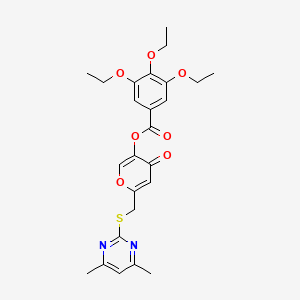![molecular formula C8H6ClNOS B2923551 5-Chloro-7-methoxythieno[3,2-B]pyridine CAS No. 90690-91-8](/img/structure/B2923551.png)
5-Chloro-7-methoxythieno[3,2-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methoxythieno[3,2-B]pyridine is a chemical compound with the CAS Number: 90690-91-8 . Its molecular formula is C8H6ClNOS and it has a molecular weight of 199.66 . The IUPAC name for this compound is 5-chlorothieno[3,2-b]pyridin-7-yl methyl ether .
Molecular Structure Analysis
The Inchi Code for 5-Chloro-7-methoxythieno[3,2-B]pyridine is 1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during data exchange.Physical And Chemical Properties Analysis
5-Chloro-7-methoxythieno[3,2-B]pyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
A significant application of 5-Chloro-7-methoxythieno[3,2-b]pyridine lies in its synthesis. Puvvala et al. (2014) describe a convenient and efficient method for synthesizing 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones, which include derivatives like 7-methoxy-2,3-diarylthieno[3,2-b]pyridines. This process involves thioalkylation followed by cyclization and demethylation, highlighting the versatility of 5-Chloro-7-methoxythieno[3,2-b]pyridine in synthetic chemistry (Puvvala, Jadhav, Farooq, Reddy, & Machiraju, 2014).
Chemical Reactions and Derivatives
The compound also plays a crucial role in the formation of various novel compounds. Klemm et al. (1994) demonstrated its involvement in reactions that lead to the formation of compounds like bis(6-thieno[2,3-b]pyridyl) disulfides, showcasing its utility in developing new chemical entities (Klemm, Muchiri, Anderson, Salbador, & Ford, 1994).
Applications in Polymer and Material Science
- Polymer Solar Cells: Chen et al. (2017) researched using pyridine derivatives, similar in structure to 5-Chloro-7-methoxythieno[3,2-b]pyridine, in creating alcohol-soluble conjugated polymers for cathode interfacial layers in polymer solar cells. This research underscores the potential of such compounds in advancing renewable energy technologies (Chen, Liu, He, Wu, Yang, Zhang, & Cao, 2017).
Biological and Environmental Applications
Antimicrobial Activities
Elossaily (2007) explored the synthesis of indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives, where structures similar to 5-Chloro-7-methoxythieno[3,2-b]pyridine were used. These compounds exhibited antimicrobial activities against various bacteria and fungi, indicating potential biomedical applications (Elossaily, 2007).
Corrosion Inhibition
Ansari, Quraishi, and Singh (2017) studied chromenopyridine derivatives, structurally related to 5-Chloro-7-methoxythieno[3,2-b]pyridine, as corrosion inhibitors for steel in hydrochloric acid. Their research highlights the compound's relevance in industrial applications, especially in protecting materials from corrosion (Ansari, Quraishi, & Singh, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
5-chloro-7-methoxythieno[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-5-2-3-12-8(5)6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSLXUICLEJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1SC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methoxythieno[3,2-B]pyridine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
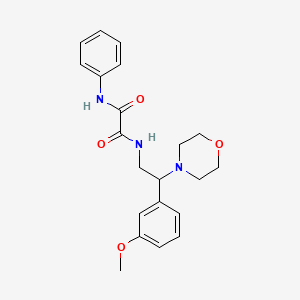
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)
![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)
![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)
![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
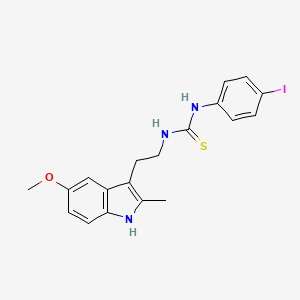
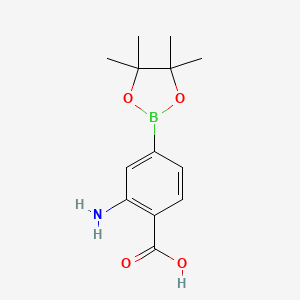
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
